molecular formula C12H13N5O2 B2986597 5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine CAS No. 450344-94-2

5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine

Cat. No.: B2986597
CAS No.: 450344-94-2
M. Wt: 259.269
InChI Key: CDGZNSBLGPGMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine is a synthetic pyrimidine derivative of interest in chemical and pharmaceutical research. As a member of the 5-nitropyrimidine family, this compound features a diamine substitution pattern and a chiral 1-phenylethyl group, which can be critical for specific biological interactions . While specific biological data for this compound is not available, structurally similar 5-nitropyrimidine-4,6-diamine analogs have demonstrated a range of scientific applications. Related compounds have been investigated for their potential as biochemical probes to study enzyme interactions and for their biological activities, which may include antimicrobial and anticancer properties . The molecular structure of analogous compounds shows that molecules can have polarized electronic structures and form specific intermolecular interactions, such as hydrogen bonds and pi-pi stacking, which are relevant in crystallography and materials science . The synthesis of such compounds typically involves the nucleophilic substitution of a chloropyrimidine precursor with appropriate amines . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-nitro-4-N-(1-phenylethyl)pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-8(9-5-3-2-4-6-9)16-12-10(17(18)19)11(13)14-7-15-12/h2-8H,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGZNSBLGPGMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, amino derivatives, and other functionalized compounds that can be further utilized in different applications .

Scientific Research Applications

5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) LogP (Predicted) PSA (Ų) Key References
5-Nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine Not provided† Not provided† 5-NO₂, N4-(1-phenylethyl) ~2.8–3.0* ~100–110*
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine C₁₆H₁₃N₅O₂ 307.31 5-NO₂, N4-Ph, N6-Ph
N4-Ethyl-5-nitro-N4-phenylpyrimidine-4,6-diamine C₁₂H₁₃N₅O₂ 259.26 5-NO₂, N4-Et/Ph
5-Nitro-N-phenyl-pyrimidine-4,6-diamine C₁₀H₁₀N₆O₂ 246.23 5-NO₂, N4-Ph 2.888 109.65
5-Nitro-N4-(4-(phenylamino)phenyl)pyrimidine-4,6-diamine C₁₆H₁₄N₆O₂ 322.32 5-NO₂, N4-(4-phenylaminophenyl)
(S)-2-Methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine C₁₃H₁₆N₄ 228.29 2-CH₃, N4-(1-phenylethyl)
2-(Heptylthio)pyrimidine-4,6-diamine (HPDA) C₁₁H₂₀N₄S 240.37 2-SHeptyl

†Data inferred from analogs. *Estimated based on structural similarity to .

Key Observations:
  • This group may improve interactions with biological targets, such as enzymes requiring electron-deficient aromatic systems .
  • N4 Substituents : The 1-phenylethyl group in the target compound introduces chirality and bulkiness compared to simpler aryl (e.g., phenyl in ) or alkyl/aryl hybrids (e.g., ethyl/phenyl in ). This may affect membrane permeability and target selectivity.
  • Lipophilicity : The target compound’s LogP (estimated ~2.8–3.0) is higher than (LogP 2.888), likely due to the 1-phenylethyl group. Increased lipophilicity could enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Polar Surface Area (PSA) : A PSA of ~100–110 Ų (inferred from ) suggests moderate hydrogen-bonding capacity, balancing solubility and membrane permeability.

Biological Activity

5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a phenylethyl substituent on the pyrimidine ring. The structural formula can be represented as follows:

C13H15N5O2\text{C}_{13}\text{H}_{15}\text{N}_{5}\text{O}_{2}

This compound belongs to a class of pyrimidine derivatives known for their diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways, leading to apoptosis in cancer cells.
  • Antimicrobial Activity : Studies have indicated that similar compounds exhibit broad-spectrum antimicrobial effects by disrupting bacterial cell wall synthesis or function.

Biological Activity Data

Below is a summary table of the biological activities reported for this compound and related compounds:

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of various bacterial strains
Enzyme InhibitionInhibits specific kinases involved in signaling

Anticancer Properties

A study published in Medicinal Chemistry explored the anticancer potential of various pyrimidine derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines, including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer) cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Antimicrobial Activity

Research conducted on related nitropyrimidines revealed their effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial DNA synthesis, which is critical for bacterial replication.

Q & A

Q. How can this compound’s structural motifs inform materials science or medicinal chemistry?

  • Methodological Answer :
  • Materials Science : Study nitro-pyrimidine π-stacking (via XRD in ) for organic semiconductor design.
  • Medicinal Chemistry : Leverage the 5-nitro group’s redox activity for prodrug development (e.g., hypoxia-activated therapeutics). Pair with pharmacokinetic simulations (ADMET) to optimize bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.